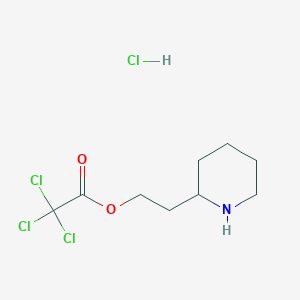

2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride

Vue d'ensemble

Description

2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride, also known as 2-Piperidinyl-2,2,2-trichloroacetic acid hydrochloride or 2-Piperidinyl-2,2,2-trichloroacetate hydrochloride (2-PECA-HCl), is a synthetic organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a derivative of 2-piperidineacetic acid and a member of the piperidine family of compounds. 2-PECA-HCl is a white to off-white crystalline solid, which is soluble in most organic solvents and has a melting point of 198-200 °C.

Applications De Recherche Scientifique

Anticancer Applications

Piperidine derivatives, including compounds related to 2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride, have been explored for their potential as anticancer agents. In a study, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated for their anticancer properties. Some of these compounds showed promising results as potential anticancer agents, demonstrating low IC50 values, which indicates strong anticancer activity relative to doxorubicin, a reference drug (Rehman et al., 2018).

Antimicrobial Applications

Another significant application of piperidine derivatives is in antimicrobial activities. For instance, the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its screening for microbial activities showed moderate activities against various bacterial strains and Candida albicans (Ovonramwen et al., 2019).

Acetylcholinesterase Inhibition

In the field of neuroscience, certain piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This is particularly relevant in the context of antidementia agents, as acetylcholinesterase inhibitors can have therapeutic applications in diseases like Alzheimer's (Sugimoto et al., 1990).

Catalytic Applications

Piperidine derivatives have also been investigated for their catalytic properties. For instance, an acid-base bifunctional ionic liquid, 1-(2-(1′-piperidinyl) ethyl)-3-methyl imidazolium trichlorolead, showed high efficiency as a catalyst in the reaction of aniline and dimethyl carbonate, indicating its potential use in various chemical synthesis processes (Zhang et al., 2010).

Synthesis of Novel Compounds

Piperidine compounds are also used as starting materials or intermediates in the synthesis of novel chemical entities. This includes the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates, which involves reactions with piperidine, demonstrating the compound's utility in complex chemical syntheses (Matsui et al., 1986).

Bronchial Hyperreactivity Studies

Additionally, derivatives of diphenylmethylene piperidine have been studied for their spasmolytic properties in bronchial muscles and their potential to protect against bronchospasm induced by histamine and methacholine, suggesting applications in respiratory conditions (Maesen et al., 2004).

Propriétés

IUPAC Name |

2-piperidin-2-ylethyl 2,2,2-trichloroacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Cl3NO2.ClH/c10-9(11,12)8(14)15-6-4-7-3-1-2-5-13-7;/h7,13H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXCBQVNFFDNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC(=O)C(Cl)(Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397265.png)

![Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397267.png)

![2-chloro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397270.png)

![3-([1,1'-Biphenyl]-2-yloxy)azetidine](/img/structure/B1397271.png)

![Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate](/img/structure/B1397274.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1397275.png)

![1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B1397279.png)